Home > Products > Screening Compounds P110318 > 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4679415
CAS Number:
Molecular Formula: C18H13BrN6O2
Molecular Weight: 425.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant is a potent and selective adenosine A2A receptor antagonist. It is currently in phase III clinical trials for the treatment of Parkinson's disease. A metabolite of Preladenant, designated M9, also exhibits adenosine A2A receptor antagonist activity.

Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound, 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds also possess a 2-furyl substituent at the 2-position of the pyrazolo-triazolo-pyrimidine core. The key difference lies in the substituent at the 7-position, with Preladenant featuring a 2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl group and the target compound a methyl group. [, ]

7-(2-(4-(4-(2-Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

Compound Description: [18F]MNI-444 is a positron emission tomography (PET) radiopharmaceutical developed for mapping adenosine A2A receptors in the brain. It exhibits high affinity for adenosine A2A receptors and favorable brain kinetics.

Relevance: [18F]MNI-444 is another example of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative with a 2-furyl substituent at the 2-position, closely related to 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The primary differences lie in the 7-position substituent, where [18F]MNI-444 has a 2-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethyl group, and the presence of a 5-amino group in [18F]MNI-444, which is absent in the target compound.

5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

Compound Description: SCH 58261 is a potent and selective adenosine A2A receptor antagonist. [, , , , ] It has been extensively studied in various in vitro and in vivo models, demonstrating neuroprotective effects and the ability to modulate adenosine signaling pathways. [, , , , ]

Relevance: Similar to the target compound, SCH 58261 possesses the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure and a 2-furyl substituent at the 2-position. The key difference is the presence of a 2-phenylethyl group at the 7-position in SCH 58261 compared to a methyl group in the target compound, 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. [, , , , ]

5-Amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (Compound 41)

Compound Description: Compound 41 is a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative investigated for its adenosine receptor antagonist activity. It possesses a 2-furyl substituent at the 2-position, a methyl group at the 8-position, and a methylsulfanyl group at the 9-position.

Relevance: Compound 41 shares the core tricyclic structure and the 2-furyl substituent with 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, differing in the substituents at the 7-, 8-, and 9- positions. This compound demonstrates the structural diversity within the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class and highlights the impact of substituents on adenosine receptor activity.

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: This compound was identified through virtual screening as a potential neuroprotective agent against the effects of the non-β-amyloid component (NAC) of Alzheimer's disease. It exhibited neuroprotective activity in a human neuroblastoma SH-SY5Y cellular model, attributed to its functional inhibition of p53 target gene transcription.

Relevance: 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is closely related to the target compound, 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both share the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure and a methyl group at the 7-position. The primary difference is the substitution at the 2-position, with a 4-methoxyphenyl group in this compound and a 2-furyl group in the target compound. This highlights the potential for modifications at the 2-position of the pyrazolo-triazolo-pyrimidine core to modulate biological activity.

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (8FB-PTP)

Compound Description: 8FB-PTP is an adenosine A2A receptor antagonist with high potency and selectivity. [, ] It exhibits competitive antagonism of A2 adenosine receptor-mediated responses, such as vasorelaxation and inhibition of platelet aggregation.

Relevance: 8FB-PTP shares a similar structure with the target compound, 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds possess the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine nucleus and a 2-furyl substituent at the 2-position. The key difference is the presence of a 4-fluorobenzyl group at the 8-position in 8FB-PTP compared to a methyl group at the 7-position in the target compound. This highlights the potential impact of substituents at different positions on the pyrazolo-triazolo-pyrimidine core for influencing adenosine receptor activity. [, ]

5-Amino-9-chloro-2-(2-furyl)-1,2,4-triazolo[1,5-c]quinazoline (CGS 15943)

Compound Description: CGS 15943 is an adenosine A2A receptor antagonist with lower potency and selectivity compared to 8FB-PTP. [, , ] It exhibits weak activity in antagonizing adenosine-mediated responses.

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride (Compound 4)

Compound Description: Compound 4 is a highly potent, selective, and water-soluble human A3 adenosine receptor antagonist. It displays high affinity for the hA3 receptor (Ki = 0.01 nM) and over 10,000-fold selectivity against other adenosine receptor subtypes.

Properties

Product Name

2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C18H13BrN6O2

Molecular Weight

425.2 g/mol

InChI

InChI=1S/C18H13BrN6O2/c1-24-17-14(8-21-24)18-22-16(23-25(18)10-20-17)15-7-6-13(27-15)9-26-12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3

InChI Key

VTFQHQGVILSXIN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)Br

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.